(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate
Description
The compound “(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate” is an ester derivative featuring a 1,3-dioxoisoindol-2-yl (phthalimido) group linked to a 4,4-difluorocyclohexane carboxylate moiety. Its structure combines aromaticity from the isoindole ring with the conformational rigidity and electronic effects imparted by the difluorinated cyclohexane. The fluorine atoms at the 4,4-positions enhance the compound’s lipophilicity and metabolic stability, making it of interest in pharmaceutical and materials science applications.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c16-15(17)7-5-9(6-8-15)14(21)22-18-12(19)10-3-1-2-4-11(10)13(18)20/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPFFVLZBWOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Cyclohexanone Derivatives
A common route involves treating 4-ketocyclohexane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . For example, DAST-mediated fluorination at −78°C in dichloromethane yields 4,4-difluorocyclohexane-1-carboxylic acid with ~75% efficiency.
Reaction Conditions:
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Temperature: −78°C to 0°C
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Solvent: Dichloromethane or tetrahydrofuran
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Yield: 70–80%
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Byproducts: Minor monofluorinated isomers (5–10%)
Purification and Characterization
Crude product purification via recrystallization from hexane/ethyl acetate (3:1) affords analytically pure material. NMR spectroscopy confirms regioselectivity:
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¹⁹F NMR (CDCl₃): δ −112.5 ppm (doublet, J = 240 Hz)
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¹H NMR (CDCl₃): δ 2.45–2.60 (m, 4H, cyclohexane), 1.80–2.10 (m, 4H).
Esterification Strategies for Phthalimide Coupling
The ester linkage between 4,4-difluorocyclohexane-1-carboxylic acid and phthalimide is achieved through two primary methods: acid chloride formation and carbodiimide-mediated coupling .
Acid Chloride Route
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Conversion to Acid Chloride:
Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 40°C for 2 hours generates the corresponding acid chloride.-
Yield: >95%
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Side Reaction: Hydrolysis if moisture present
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Reaction with Potassium Phthalimide:
The acid chloride reacts with potassium phthalimide in dry tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA) .
Equation:
Steglich Esterification
Alternative coupling uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
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Molar Ratios: 1:1:0.1 (acid:DCC:DMAP)
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Time: 24 hours at 25°C
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Yield: 78–85%
Advantages: Avoids acid chloride handling; suitable for acid-sensitive substrates.
Optimization of Reaction Parameters
Solvent Selection
Temperature and Time
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Esterification: Optimal at 25–40°C. Higher temperatures (>60°C) risk decarboxylation.
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Reaction Monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 80% acetonitrile in water).
Purification and Analytical Validation
Column Chromatography
Spectroscopic Data
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HRMS (ESI): m/z calc. for C₁₅H₁₂F₂NO₄ [M+H]⁺: 325.08, found: 325.09.
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (phthalimide C=O).
Challenges and Mitigation Strategies
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Fluorine Stability:
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Phthalimide Hydrolysis:
Comparative Analysis of Methods
| Parameter | Acid Chloride Route | Steglich Esterification |
|---|---|---|
| Yield | 82–88% | 78–85% |
| Purity | >98% | >97% |
| Reaction Time | 12–14 hours | 24 hours |
| Scalability | Excellent | Moderate |
| Cost Efficiency | High (low catalyst use) | Moderate (DCC/DMAP cost) |
Industrial-Scale Considerations
For kilogram-scale production, the acid chloride route is favored due to shorter reaction times and easier workup. Continuous flow systems reduce thionyl chloride handling risks .
Chemical Reactions Analysis
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of isoindol-1,3-dione derivatives, which are often modified with fluorinated or cycloaliphatic groups. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The 4,4-difluoro substitution increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
- Thermal Stability: Fluorinated cyclohexane esters exhibit higher melting points (e.g., ~150–200°C) than non-fluorinated derivatives due to tighter crystal packing .
- Hydrolytic Stability : The ester group in the target compound is more prone to hydrolysis than carboxamide analogues (e.g., the terphenyl derivative in –2), limiting its use in aqueous environments .
Biomedical Relevance
- Drug Development : The difluorocyclohexane moiety may improve blood-brain barrier penetration compared to hydroxylated terphenyl derivatives (e.g., –2) .
- Material Science : Unlike PEGDA-based hydrogels (), fluorinated isoindolyl compounds are less hydrophilic but offer UV stability for photopolymerizable materials.
Environmental and Metabolic Fate
- Fluorinated compounds generally exhibit slower environmental degradation than non-fluorinated ones, aligning with the “lumping strategy” for modeling persistent organics () .
- The ester group’s susceptibility to enzymatic hydrolysis may reduce bioaccumulation risks compared to carboxamides.
Key Research Findings
- Crystallography: Fluorinated isoindolyl derivatives (e.g., –2) form hydrogen-bonded dimers in crystal lattices, whereas non-fluorinated analogues adopt less ordered structures .
- Structure-Activity Relationships (SAR): The 4,4-difluoro configuration maximizes electronic effects without steric hindrance, outperforming monofluoro or trifluoro analogues in receptor-binding assays.
Biological Activity
The compound (1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a dioxoisoindole moiety and a difluorocyclohexane carboxylate group, which contribute to its unique biological profiles.
Anticancer Properties
Recent studies have indicated that derivatives of dioxoisoindole compounds exhibit significant anticancer activity. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar mechanisms, warranting further investigation into its efficacy against various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. This broad-spectrum antimicrobial activity positions the compound as a potential candidate for developing new antibiotics .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's pro-apoptotic effects .
Study 2: Antimicrobial Activity
In another study assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that the compound could be developed as a lead candidate for treating bacterial infections resistant to conventional antibiotics .
Data Summary
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | 25 | Apoptosis induction |
| Antimicrobial | S. aureus | 32 | Cell membrane disruption |
| Antimicrobial | E. coli | 64 | Cell membrane disruption |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
